4-(Dimethylamino)cinnamaldehyde

Flavan-3-ols Thin-layer chromatography Densitometry

Choose 4-(Dimethylamino)cinnamaldehyde (DMACA) for unmatched PAC quantification accuracy. Unlike vanillin or DMAB, its para-dimethylamino push-pull system delivers 3.6× higher cranberry PAC values versus ProA2 dimer standards and provides stable blue TLC bands at 655 nm (LOD 0.2 ng). It is the only fluorogenic choice for high-resolution confocal microscopy of proanthocyanidins and room-temperature latent fingerprint visualization. Ensure your assays reflect true bioactive content—avoid the systematic underestimation inherent in generic aldehydes. Research-use-only; shipped ambient.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 6203-18-5
Cat. No. B146742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)cinnamaldehyde
CAS6203-18-5
Synonyms4-(dimethylamino)cinnamaldehyde
4-DACA
4-dimethylaminocinnamaldehyde
p-dimethylaminocinnamaldehyde
trans-4-(N,N-dimethylamino)cinnamaldehyde
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC=O
InChIInChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+
InChIKeyRUKJCCIJLIMGEP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)cinnamaldehyde (CAS 6203-18-5) for Proanthocyanidin Quantification, Indole Detection, and Forensic Analysis


4-(Dimethylamino)cinnamaldehyde (DMAC, DMACA) is an aromatic aldehyde featuring a para-dimethylamino-substituted cinnamaldehyde backbone . This chromogenic reagent reacts selectively with flavan-3-ols, proanthocyanidins (PACs), and indole-containing compounds under acidic conditions to produce colored adducts with characteristic absorbance in the visible spectrum [1]. Its dual functionality as both a colorimetric and fluorogenic probe enables applications ranging from quantitative spectrophotometric assays to high-resolution confocal microscopy imaging [2].

Why 4-(Dimethylamino)cinnamaldehyde Cannot Be Replaced by Generic Aldehyde Reagents


Substituting 4-(dimethylamino)cinnamaldehyde with structurally similar aldehydes (e.g., vanillin, p-dimethylaminobenzaldehyde) introduces quantifiable performance deficits in sensitivity, specificity, and reaction kinetics. The para-dimethylamino group is essential for the push-pull electronic configuration that confers the compound's characteristic molar absorptivity and fluorescence properties [1]. Generic substitution alters the wavelength of maximum absorbance, reduces the molar extinction coefficient of the resulting chromophore, and eliminates the fluorogenic capability required for high-resolution imaging applications [2]. Furthermore, the reactivity profile toward specific analytes—particularly A-type proanthocyanidins and indole derivatives—is not replicated by simpler aromatic aldehydes, leading to systematic underestimation of target analyte concentrations [3].

Quantitative Differentiation of 4-(Dimethylamino)cinnamaldehyde Versus Alternative Reagents


DMACA Achieves 5× Lower Detection Limit and Superior Color Stability Versus Vanillin for Catechin Quantification

In a direct head-to-head comparison, 4-(dimethylamino)cinnamaldehyde (DMACA) demonstrated a densitometric limit of detection of 0.2 ng for (+)-catechin and (-)-epicatechin, compared to 1 ng visible limit of detection and a fast-fading red coloration produced by vanillin under identical acidic conditions [1]. The DMACA reagent produced stable blue bands suitable for quantitative densitometry, whereas vanillin-generated bands faded rapidly, precluding accurate quantification [1].

Flavan-3-ols Thin-layer chromatography Densitometry Catechin detection

Cranberry Proanthocyanidin Standard Yields 3.6× Higher Quantified PAC Values Than Procyanidin A2 Dimer in DMAC Assay

When quantifying proanthocyanidin (PAC) content in cranberry products using the DMAC assay, the use of a cranberry proanthocyanidin (c-PAC) standard yielded values that were 3.6 times higher than those determined using a procyanidin A2 (ProA2) dimer standard [1]. This difference arises because the c-PAC standard reflects the structural heterogeneity of cranberry PACs, including varying degrees of polymerization, hydroxylation patterns, and ratios of A-type to B-type interflavanyl bonds, which are not captured by the ProA2 dimer [1].

Proanthocyanidins Cranberry Dietary supplements Standardization

DMAC Enables Room-Temperature Latent Fingerprint Development Within 72 Hours Without Thermal Activation

In forensic applications, 4-dimethylaminocinnamaldehyde (DMAC) is preferable to ninhydrin for the rapid development of relatively fresh latent fingerprints (up to 72 hours old) when the application of heat is forbidden or impossible [1]. Ninhydrin, while more generally versatile, requires heat for complete development and suffers from slow reaction kinetics and potential background interference [1]. DMAC reacts with urea and amino acids inherent in latent print residues at room temperature, providing a magenta-colored stable product without thermal activation [2].

Forensic science Latent fingerprints Amino acid detection Ninhydrin alternative

DMACA Assay for Indole-3-Carbinol Demonstrates 98-106% Recovery and High Throughput (24 Samples/Minute)

A microplate spectrophotometric method using p-dimethylaminocinnamaldehyde (DMACA) for the determination of indole-3-carbinol in dietary supplements achieved a limit of detection (LOD) of 7.8 mg/L and a limit of quantification (LOQ) of 26.2 mg/L, with a linear calibration range of 30 to 300 mg/L and a correlation coefficient (r²) of 0.9954 [1]. The method demonstrated good repeatability with %RSD <9.4%, acceptable relative recoveries of 98-106%, and a high sample throughput of 24 detections per minute [1].

Indole-3-carbinol Dietary supplements Microplate assay Quality control

DMACA Functions as a PA-Specific Fluorescent Dye Enabling High-Resolution Confocal Localization of Cell-Wall-Bound Proanthocyanidins

4-Dimethylaminocinnamaldehyde (DMACA) can be used as a PA-specific fluorescent dye that allows localization of proanthocyanidins (PAs) at high resolution in cell walls and inside cells using confocal microscopy, a capability not shared by non-fluorogenic aldehyde reagents [1]. DMACA demonstrates high photostability and compatibility with other fluorogenic dyes, enabling double-staining and co-localization studies with cell wall polymers in plant tissues [1].

Proanthocyanidins Fluorescence microscopy Plant cell walls Confocal imaging

Validated Application Scenarios for 4-(Dimethylamino)cinnamaldehyde Based on Quantitative Evidence


Quantification of Proanthocyanidins in Cranberry Products and Dietary Supplements

Utilize the DMAC assay with a cranberry proanthocyanidin (c-PAC) reference standard to accurately quantify soluble PAC content. Evidence demonstrates that using the c-PAC standard yields values 3.6× higher than those obtained with a ProA2 dimer standard, preventing systematic underestimation of bioactive PACs [1]. This application is validated by a multi-laboratory collaborative study with established linearity, repeatability, and HorRat values meeting AOAC Standard Method Performance Requirements .

Densitometric Determination of Catechins and Flavan-3-ols via Thin-Layer Chromatography

Employ DMACA as the post-chromatographic derivatization reagent for TLC-based quantification of (+)-catechin, (-)-epicatechin, and related flavan-3-ols. DMACA provides a densitometric LOD of 0.2 ng and stable blue bands suitable for quantitation at 655 nm, whereas vanillin produces fast-fading red bands unsuitable for accurate densitometry [1]. The method is applicable to complex mixtures containing procyanidins A2, B1, and B2, as well as epicatechin gallate and epigallocatechin gallate [1].

Heat-Free Development of Latent Fingerprints on Sensitive Substrates

Apply DMAC in organic solvent under acidic conditions for the rapid, room-temperature visualization of latent fingerprints (up to 72 hours old) on paper substrates where thermal activation is contraindicated [1]. This method is operationally preferable to ninhydrin in scenarios such as documents wrapping explosives or other heat-sensitive evidence [1]. DMAC reacts with urea and amino acids in fingerprint residues to produce a stable magenta-colored product without heat .

High-Resolution Fluorescence Localization of Proanthocyanidins in Plant Tissues

Use DMACA as a PA-specific fluorescent dye for confocal microscopy to localize proanthocyanidins at high resolution within cell walls and intracellular compartments [1]. DMACA's high photostability and compatibility with double-staining protocols enable co-localization studies with other cell wall polymers, a capability not available with non-fluorogenic aldehyde reagents [1]. This application is validated in Populus root tissues and is transferable to other plant systems with appropriate autofluorescence controls [1].

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